molecular formula C9H14ClN3O B15331249 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B15331249
M. Wt: 215.68 g/mol
InChI Key: WQLNJPKSQBCYHB-UHFFFAOYSA-N
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Description

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a unique combination of an oxadiazole ring and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the tetrahydropyridine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable tetrahydropyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound can be used to study biochemical pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-triazole hydrochloride
  • 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole hydrochloride

Uniqueness

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its triazole and thiadiazole analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

3-ethyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7;/h4,10H,2-3,5-6H2,1H3;1H

InChI Key

WQLNJPKSQBCYHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CCCNC2.Cl

Origin of Product

United States

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